![molecular formula C6H5N2NaO3 B6181911 sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate CAS No. 2613388-89-7](/img/no-structure.png)
sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate
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Description
Sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate is a chemical compound with the CAS Number: 2613388-89-7 . It has a molecular weight of 176.11 . The IUPAC name for this compound is sodium 2-(6-oxopyrimidin-1(6H)-yl)acetate .
Synthesis Analysis
The synthesis of related compounds has been done by the trimolecular Biginelli condensation reaction . This involves the use of thiophene-2-carbaldehyde with cyano ethylacetate and thiourea to yield a 4-oxo-6-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile . The intermediate was then methylated using methyl iodide and K2CO3 in dimethylformamide (DMF) which afforded a dimethylated derivative .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6N2O3.Na/c9-5-1-2-7-4-8(5)3-6(10)11;/h1-2,4H,3H2,(H,10,11);/q;+1/p-1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate involves the reaction of 2-amino-4,6-dihydroxypyrimidine with ethyl chloroacetate to form ethyl 2-(2-amino-4,6-dihydroxypyrimidin-1-yl)acetate. This intermediate is then reacted with sodium hydroxide to form sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate.", "Starting Materials": [ "2-amino-4,6-dihydroxypyrimidine", "ethyl chloroacetate", "sodium hydroxide" ], "Reaction": [ "Step 1: React 2-amino-4,6-dihydroxypyrimidine with ethyl chloroacetate in the presence of a base such as potassium carbonate to form ethyl 2-(2-amino-4,6-dihydroxypyrimidin-1-yl)acetate.", "Step 2: Purify the intermediate by recrystallization.", "Step 3: Dissolve the intermediate in water and add sodium hydroxide to form sodium 2-(6-oxo-1,6-dihydropyrimidin-1-yl)acetate.", "Step 4: Purify the final product by recrystallization." ] } | |
CAS RN |
2613388-89-7 |
Molecular Formula |
C6H5N2NaO3 |
Molecular Weight |
176.1 |
Purity |
95 |
Origin of Product |
United States |
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